molecular formula C23H19BrNO3P B3042247 [(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide CAS No. 53811-43-1

[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide

Cat. No. B3042247
CAS RN: 53811-43-1
M. Wt: 468.3 g/mol
InChI Key: QRXISEUXYUUMND-UHFFFAOYSA-M
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Description

This compound, also known as (5-Nitro-2-furyl)methylphosphonium bromide, is a rare and unique chemical. It has a linear formula of C23H19BrNO3P and a CAS Number of 53811-43-1 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C23H19BrNO3P . The molecular weight is 468.291 .

Scientific Research Applications

Electron Transfer Processes

The compound (5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide participates in reactions that involve electron transfer processes, specifically through anionradical mechanisms. Such reactions include the formation of derivatives like 1,2-bis(5-nitro-2-furyl)ethane and others, which are discussed in the context of substitution anionradical mechanisms in both aliphatic and aromatic series. These processes have implications for the reaction mechanism and are significant in the field of organic chemistry (Prousek, 1980).

DNA-Targeted Anti-Cancer Drugs

This compound is relevant in the evaluation of DNA-targeted anti-cancer drugs. Studies have shown that certain triphenyl phosphonium salts, similar in structure to (5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide, interact with DNA and demonstrate inhibitory effects on cancer cells. This suggests potential applications in the development of novel anti-cancer therapies (Xie et al., 2008).

Alkaline Hydrolysis and Chemical Reactions

The compound is also involved in studies of alkaline hydrolysis and various chemical transformations. For instance, the reactions of similar phosphonium bromides under alkaline conditions and their subsequent transformations offer insights into the stability and reactivity of these compounds, which are crucial for synthesizing new chemicals with potential applications in various fields, including pharmaceuticals (Allen & Hutley, 1978).

Application in Synthesis of Complex Molecules

It's involved in the synthesis of complex organic molecules, such as perfluoroalkyl-6-(α-furyl)-2-pyranones. These reactions are significant in the field of organic synthesis and could have implications for the development of new materials or pharmaceutical compounds (Cao et al., 1999).

Mutagenicity Studies

In the field of toxicology and mutagenesis, similar compounds have been synthesized and tested for mutagenic activities in various biological systems. This kind of research is crucial for understanding the potential risks associated with exposure to these chemicals (Ichikawa et al., 1986).

properties

IUPAC Name

(5-nitrofuran-2-yl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3P.BrH/c25-24(26)23-17-16-19(27-23)18-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXISEUXYUUMND-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide
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[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide
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[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide
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[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide
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[(5-Nitro-2-furyl)methyl](triphenyl)phosphonium bromide

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